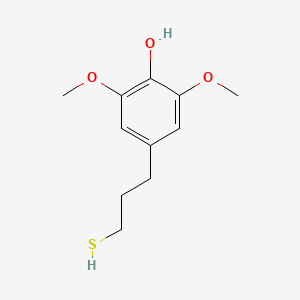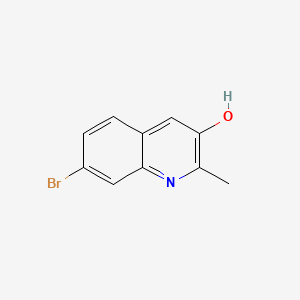![molecular formula C6H7N3O2 B13580172 2H,3H,4H,6H,7H,8H-pyrrolo[2,1-c][1,2,4]triazine-3,4-dione](/img/structure/B13580172.png)
2H,3H,4H,6H,7H,8H-pyrrolo[2,1-c][1,2,4]triazine-3,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H,3H,4H,6H,7H,8H-pyrrolo[2,1-c][1,2,4]triazine-3,4-dione is a heterocyclic compound that features a fused ring system combining pyrrole and triazine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a scaffold in drug design.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H,3H,4H,6H,7H,8H-pyrrolo[2,1-c][1,2,4]triazine-3,4-dione typically involves the cyclization of appropriate precursors. One common method includes the reaction of hydrazine derivatives with diketones or keto acids under acidic or basic conditions. The reaction conditions often require heating and the use of solvents such as ethanol or acetic acid to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s quality.
Analyse Chemischer Reaktionen
Types of Reactions
2H,3H,4H,6H,7H,8H-pyrrolo[2,1-c][1,2,4]triazine-3,4-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated derivatives can be used as starting materials for nucleophilic substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted and functionalized derivatives of this compound, which can be further explored for their biological activities.
Wissenschaftliche Forschungsanwendungen
2H,3H,4H,6H,7H,8H-pyrrolo[2,1-c][1,2,4]triazine-3,4-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.
Medicine: It is explored for its anticancer properties, as it can inhibit specific proteins involved in cancer cell proliferation.
Industry: The compound’s derivatives are used in the development of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2H,3H,4H,6H,7H,8H-pyrrolo[2,1-c][1,2,4]triazine-3,4-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity. In cancer therapy, it targets kinases, which are crucial for cell signaling and proliferation. By inhibiting these kinases, the compound can effectively reduce cancer cell growth and induce apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolo[2,1-f][1,2,4]triazine: Another fused heterocycle with similar biological activities.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Known for its diverse pharmacological activities, including anticancer and antimicrobial properties.
Uniqueness
2H,3H,4H,6H,7H,8H-pyrrolo[2,1-c][1,2,4]triazine-3,4-dione is unique due to its specific ring fusion and the resulting electronic properties, which make it a versatile scaffold in drug design. Its ability to undergo various chemical modifications allows for the development of a wide range of derivatives with potential therapeutic applications.
Eigenschaften
Molekularformel |
C6H7N3O2 |
|---|---|
Molekulargewicht |
153.14 g/mol |
IUPAC-Name |
2,6,7,8-tetrahydropyrrolo[2,1-c][1,2,4]triazine-3,4-dione |
InChI |
InChI=1S/C6H7N3O2/c10-5-6(11)9-3-1-2-4(9)7-8-5/h1-3H2,(H,8,10) |
InChI-Schlüssel |
MGZSPJBXQKWMPA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=NNC(=O)C(=O)N2C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{[4-(Bromomethyl)phenyl]methyl}morpholinehydrobromide](/img/structure/B13580096.png)


![tert-Butyl 2-(2-oxo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-3(2H)-yl)acetate](/img/structure/B13580147.png)




![6-(tert-Butoxycarbonyl)hexahydropyrano[2,3-c]pyrrole-7a(2H)-carboxylic acid](/img/structure/B13580153.png)



![[3-(difluoromethyl)-3-hydroxycyclobutyl]methanesulfonylchloride,Mixtureofdiastereomers](/img/structure/B13580164.png)
